3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine
Description
Properties
CAS No. |
34595-83-0 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine |
InChI |
InChI=1S/C13H12N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)14-15-13/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
BDMJRBMWMQOMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with benzylamine under mild conditions, followed by nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods: While specific industrial production methods for 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine can be achieved through various methodologies, including cyclization reactions involving arylhydrazones and carbonyl compounds. Recent advancements in synthetic techniques have improved the efficiency and yield of these processes, making it feasible to produce this compound on a larger scale for research purposes .
Anticancer Activity
Research indicates that derivatives of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine exhibit promising anticancer properties. A study evaluated several synthesized compounds against human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results demonstrated significant cytotoxicity, particularly against the MCF-7 and A549 cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
Another area of application is in the treatment of infectious diseases. Compounds related to 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine have shown inhibitory effects against Mycobacterium tuberculosis pantothenate synthetase, indicating their potential as novel antibiotics . The effectiveness of these compounds against resistant strains of bacteria highlights their importance in addressing public health challenges associated with antibiotic resistance.
Cytotoxicity Evaluation
In a recent study, various derivatives of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine were tested for cytotoxicity using the MTT assay. The findings revealed that specific derivatives exhibited IC50 values in the micromolar range against cancer cell lines, showcasing their potential as effective chemotherapeutic agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4a | MCF-7 | 6.31 |
| 4b | A549 | 7.95 |
| 4c | HCT-116 | Not effective |
Inhibition Studies
Another investigation focused on the inhibition of Mycobacterium tuberculosis pantothenate synthetase by synthesized derivatives of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine. Among the tested compounds, one derivative showed an IC50 value of 21.8 μM with no significant cytotoxicity observed at higher concentrations, indicating its safety profile for further development .
Mechanism of Action
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine with key analogs:
Key Comparative Insights
Electronic and Steric Effects
Phenyl vs. Chloro/Trifluoromethyl :
- The phenyl group in the target compound is less electronegative than Cl or CF₃ but contributes greater steric bulk. This may reduce polar interactions compared to 3-Chloro-4-(trifluoromethyl)-analog but enhance π-π stacking in biological systems .
- Trifluoromethyl groups (CF₃) significantly increase lipophilicity and metabolic stability compared to phenyl .
Core Heterocycle Differences :
- Pyridazine (two adjacent N atoms) vs. Pyridine (one N atom) : Pyridazines exhibit stronger hydrogen-bonding capacity and altered reactivity in electrophilic substitutions. For example, cyclopenta[c]pyridazines may undergo cycloadditions more readily than cyclopenta[b]pyridines .
- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., compound 5a) introduce sulfur atoms, which can alter electronic distribution and participate in unique redox reactions .
Data Limitations and Contradictions
- pyridine) and substituent positions .
- Pharmacological Data : Direct evidence for the target compound’s bioactivity is absent; inferences rely on analogs with varying substituents and scaffolds .
Biological Activity
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is a compound belonging to the cyclopenta[c]pyridazine family, which has garnered attention in recent years due to its diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The structure of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine can be represented as follows:
The synthesis of this compound typically involves cyclocondensation reactions, which have been optimized for efficiency and yield. For instance, a study demonstrated an effective synthetic route using ammonium acetate-mediated cyclocondensation of arylhydrazones with cyclic ketones under high pressure, significantly improving the yield and purity of the final product .
Biological Activities
The biological activities of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine have been explored in various studies, highlighting its potential in several therapeutic areas:
Antiviral Activity
Research indicates that derivatives of pyridazine compounds exhibit antiviral properties. Specifically, some synthesized pyridazine derivatives have shown effectiveness against the Hepatitis A virus (HAV), with certain compounds demonstrating significant inhibition rates .
Anticancer Properties
Several studies have evaluated the cytotoxic effects of cyclopenta[c]pyridazine derivatives on human cancer cell lines. For example, compounds related to 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine exhibited promising cytotoxicity against lung (A549) and breast cancer (MCF-7) cell lines. The MTT assay results indicated that some derivatives had IC50 values in the low micromolar range, suggesting strong anticancer potential .
Anti-inflammatory Effects
Cyclopenta[c]pyridine derivatives have also been noted for their anti-inflammatory properties. Compounds from this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models .
Case Studies
- Antiviral Screening : A study synthesized multiple pyridazine derivatives and tested their antiviral activity against HAV. Among these, specific compounds showed the highest efficacy, leading to further investigations into their mechanisms of action .
- Cytotoxicity Assays : In vitro studies involving A549 and MCF-7 cell lines revealed that certain derivatives of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine significantly inhibited cell proliferation compared to controls. The results prompted further structural modifications to enhance potency .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation, Friedel-Crafts alkylation, or Suzuki coupling for phenyl group introduction. For example:
- Step 1: Cyclopentanone derivatives are functionalized with hydrazine or substituted hydrazines to form pyridazine cores.
- Step 2: Phenylation is achieved via cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura coupling) or electrophilic aromatic substitution.
- Step 3: Post-functionalization (e.g., reduction or oxidation) to stabilize the dihydro structure.
Key optimization parameters include solvent polarity (e.g., DMF or dioxane), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (80–120°C) to minimize side reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Temperature Modulation: Lowering reaction temperatures (e.g., 60–80°C) reduces decomposition but may require longer reaction times.
- Solvent Selection: High-boiling solvents (e.g., DMF or acetic acid) enhance solubility of intermediates, as demonstrated in scaled-up syntheses of cyclopenta-fused heterocycles .
- Catalyst Efficiency: Screening Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) improves coupling efficiency.
- Workup Strategies: Gradient crystallization (e.g., dioxane/DMF mixtures) achieves >95% purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and cyclopentane ring protons (δ 2.5–3.5 ppm). Coupling constants (J) confirm diastereotopic protons in the dihydro structure .
- Mass Spectrometry (HRMS): Accurate mass analysis verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1024 for C₁₅H₁₂N₂).
- Elemental Analysis: Carbon/nitrogen ratios (e.g., C: 74.23%, N: 4.56%) validate purity .
Advanced: How can discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening in the cyclopentane ring.
- 2D NMR Techniques: COSY and NOESY correlations clarify spatial relationships between protons.
- Computational Validation: DFT calculations (e.g., Gaussian 16) predict chemical shifts and coupling constants for comparison .
Basic: What biological targets are relevant for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., CDK2) or proteases using fluorescence-based assays (e.g., FRET substrates).
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values).
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) assess antiproliferative activity .
Advanced: How can computational tools predict pharmacokinetic properties and drug-likeness?
Methodological Answer:
-
SwissADME Analysis: Predicts logP (lipophilicity), aqueous solubility, and bioavailability. For example:
Parameter Predicted Value Reference Compound (Celecoxib) LogP 3.2 3.5 GI Absorption High High BBB Permeability Low Low -
Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., COX-2) to prioritize derivatives for synthesis .
Basic: How do structural analogs of this compound compare in terms of activity and stability?
Methodological Answer:
A comparative analysis of cyclopenta-fused heterocycles reveals:
| Compound | Key Substituents | Biological Activity | Stability (t₁/₂ in PBS) |
|---|---|---|---|
| 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine | Phenyl, dihydro | Kinase inhibition (IC₅₀: 0.8 µM) | >24 hours |
| 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine | Methyl | Flavorant (low bioactivity) | N/A |
| 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile | Amino, carbonitrile | Anticancer (EC₅₀: 2.3 µM) | 12 hours |
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups on the phenyl ring.
- Biological Assays: Test against a panel of targets (e.g., 10 kinases) to identify selectivity trends.
- Data Analysis: Use multivariate regression (e.g., PLS) to correlate logP, steric bulk, and IC₅₀ values .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (5–95% over 20 min) and UV detection at 254 nm.
- GC-MS: Polar columns (e.g., DB-WAX) for volatile derivatives; temperature programming (50–250°C at 10°C/min) .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use reference compounds (e.g., staurosporine for kinase assays) to calibrate IC₅₀ measurements.
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
